molecular formula C17H23F3 B12590851 (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene CAS No. 649756-59-2

(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene

Cat. No.: B12590851
CAS No.: 649756-59-2
M. Wt: 284.36 g/mol
InChI Key: BTQNHZLLGZPDSR-UHFFFAOYSA-N
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Description

(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene is an organic compound that features a trifluoromethyl group and a butyl chain attached to a heptene backbone, with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of benzene with a suitable heptene derivative, followed by the introduction of the trifluoromethyl group through a fluorination reaction. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene exerts its effects is largely dependent on its interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with hydrophobic regions of proteins and other biomolecules. This can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene: shares similarities with other trifluoromethylated compounds, such as trifluorotoluene and trifluoromethylbenzene.

    Trifluorotoluene: Similar in structure but lacks the butyl and heptene components.

    Trifluoromethylbenzene: Contains the trifluoromethyl group attached directly to the benzene ring without additional alkyl chains.

Uniqueness

The presence of both the butyl chain and the heptene backbone in this compound distinguishes it from simpler trifluoromethylated aromatic compounds. This unique structure can impart different physical and chemical properties, making it valuable for specific applications where these attributes are desired.

Properties

CAS No.

649756-59-2

Molecular Formula

C17H23F3

Molecular Weight

284.36 g/mol

IUPAC Name

(3-butyl-1,1,1-trifluorohept-2-en-2-yl)benzene

InChI

InChI=1S/C17H23F3/c1-3-5-10-14(11-6-4-2)16(17(18,19)20)15-12-8-7-9-13-15/h7-9,12-13H,3-6,10-11H2,1-2H3

InChI Key

BTQNHZLLGZPDSR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(C1=CC=CC=C1)C(F)(F)F)CCCC

Origin of Product

United States

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